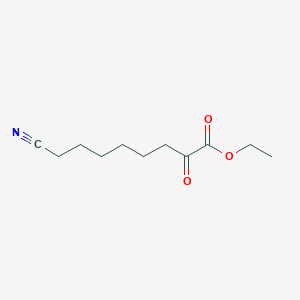

Ethyl 8-cyano-2-oxooctanoate

Description

BenchChem offers high-quality Ethyl 8-cyano-2-oxooctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-cyano-2-oxooctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-cyano-2-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-2-15-11(14)10(13)8-6-4-3-5-7-9-12/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKAFLBPUXGDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641280 | |

| Record name | Ethyl 8-cyano-2-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-93-5 | |

| Record name | Ethyl 8-cyano-2-oxooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-cyano-2-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Ethyl 8-cyano-2-oxooctanoate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 8-cyano-2-oxooctanoate

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Ethyl 8-cyano-2-oxooctanoate, a molecule of interest for its potential applications in medicinal chemistry and drug development. Given the absence of a direct, published synthetic protocol for this specific compound, this document outlines a robust and scientifically grounded multi-step synthesis based on established organic chemistry principles, including the Claisen condensation. The guide details the rationale behind the proposed synthetic strategy, provides step-by-step experimental protocols, and describes the necessary analytical techniques for the characterization and purification of the target molecule. Furthermore, potential applications of Ethyl 8-cyano-2-oxooctanoate as a versatile building block in the synthesis of bioactive compounds are discussed. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of β-Keto Esters and Nitriles in Modern Chemistry

Ethyl 8-cyano-2-oxooctanoate is a bifunctional molecule that incorporates two highly valuable functional groups in organic synthesis: a β-keto ester and a terminal nitrile. The β-keto ester moiety is a cornerstone of synthetic chemistry, serving as a versatile precursor for a wide array of molecular scaffolds due to the reactivity of its acidic α-hydrogen and the presence of two electrophilic carbonyl centers.[1][2] These compounds are key intermediates in the synthesis of complex natural products and pharmaceuticals, including anti-inflammatory agents, β-amino acids, and β-lactams.[1] The Claisen condensation is a classic and powerful method for the formation of β-keto esters.[3][4][5]

The nitrile group, on the other hand, is a versatile functional group that can be transformed into amines, carboxylic acids, amides, and various heterocycles, making it a valuable synthon in the construction of complex molecules. Ethyl cyanoacetate, a related and simpler molecule, is a widely used intermediate in the synthesis of dyes and pharmaceuticals.[6][7] The presence of both a β-keto ester and a nitrile in Ethyl 8-cyano-2-oxooctanoate suggests its potential as a highly versatile building block for the synthesis of novel compounds with potential biological activity, for instance, in the development of quorum-sensing inhibitors or other therapeutic agents.[8]

This guide proposes a plausible and efficient synthetic route to Ethyl 8-cyano-2-oxooctanoate, outlines its comprehensive characterization, and discusses its potential in the landscape of modern drug discovery.

Proposed Synthetic Pathway for Ethyl 8-cyano-2-oxooctanoate

The proposed synthesis of Ethyl 8-cyano-2-oxooctanoate is a three-step process commencing from the commercially available 6-bromohexanoic acid. The overall strategy involves the initial preparation of ethyl 6-cyanohexanoate, which then serves as a key intermediate in a crossed Claisen condensation with ethyl acetate to yield the target molecule.

Caption: Proposed three-step synthesis of Ethyl 8-cyano-2-oxooctanoate.

Rationale for the Synthetic Strategy

The chosen synthetic route is designed for efficiency and relies on well-established and high-yielding reactions.

-

Step 1: Fischer Esterification: The initial esterification of 6-bromohexanoic acid is a straightforward and reliable method to protect the carboxylic acid and introduce the ethyl ester functionality. This reaction is typically catalyzed by a strong acid and driven to completion by removing water.

-

Step 2: Nucleophilic Substitution (Cyanation): The conversion of the bromide to a nitrile is a standard nucleophilic substitution reaction. Sodium cyanide is an effective nucleophile for this transformation, and a polar aprotic solvent like DMSO is chosen to enhance the reaction rate.

-

Step 3: Crossed Claisen Condensation: This is the key carbon-carbon bond-forming step. A crossed Claisen condensation between two different esters can lead to a mixture of products.[9] To favor the desired product, this protocol uses ethyl acetate as the nucleophilic partner (after deprotonation) and ethyl 6-cyanohexanoate as the electrophilic partner. Sodium ethoxide is a suitable base for this transformation, and the reaction is followed by an acidic workup to protonate the resulting β-keto ester enolate.[4][5][10]

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn. Sodium cyanide is highly toxic and should be handled with extreme care.

Step 1: Synthesis of Ethyl 6-bromohexanoate

-

To a solution of 6-bromohexanoic acid (10.0 g, 51.3 mmol) in absolute ethanol (100 mL) in a round-bottom flask, add concentrated sulfuric acid (1.5 mL) dropwise with stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 6-bromohexanoate as a colorless oil. The product can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 6-cyanohexanoate

-

In a round-bottom flask, dissolve ethyl 6-bromohexanoate (from the previous step, assuming ~51.3 mmol) in dimethyl sulfoxide (DMSO, 100 mL).

-

Add sodium cyanide (3.77 g, 76.9 mmol) in one portion. Caution: Sodium cyanide is extremely toxic. Handle with appropriate safety measures.

-

Heat the reaction mixture to 90 °C and stir for 6 hours.

-

Cool the mixture to room temperature and pour it into 300 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (3 x 100 mL) to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford ethyl 6-cyanohexanoate as a colorless liquid.

Step 3: Synthesis of Ethyl 8-cyano-2-oxooctanoate

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.30 g, 56.5 mmol) to absolute ethanol (60 mL) under a nitrogen atmosphere.

-

After all the sodium has reacted, cool the solution to room temperature.

-

Add a solution of ethyl 6-cyanohexanoate (8.5 g, 50.2 mmol) and ethyl acetate (5.3 g, 60.2 mmol) in 20 mL of absolute ethanol dropwise to the sodium ethoxide solution over 30 minutes with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 3 hours.

-

Cool the mixture to room temperature and then carefully pour it into a beaker containing 150 mL of ice-cold 1 M hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Ethyl 8-cyano-2-oxooctanoate by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization of Ethyl 8-cyano-2-oxooctanoate

The structure of the synthesized Ethyl 8-cyano-2-oxooctanoate should be confirmed by a combination of spectroscopic methods. The following table summarizes the expected data.

| Technique | Expected Observations |

| ¹H NMR | δ ~4.2 (q, 2H, -OCH₂CH₃), ~3.5 (s, 2H, -COCH₂COO-), ~2.5 (t, 2H, -CH₂CO-), ~2.3 (t, 2H, -CH₂CN), ~1.7-1.4 (m, 6H, -(CH₂)₃-), ~1.3 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ ~202 (-C=O, ketone), ~167 (-C=O, ester), ~119 (-C≡N), ~61 (-OCH₂CH₃), ~50 (-COCH₂COO-), ~43 (-CH₂CO-), ~28, ~26, ~25 (-(CH₂)₃-), ~17 (-CH₂CN), ~14 (-OCH₂CH₃) |

| IR (cm⁻¹) | ~2245 (C≡N stretch), ~1745 (C=O stretch, ester), ~1720 (C=O stretch, ketone) |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 212.12, [M+Na]⁺ at m/z = 234.10 |

Purification, Handling, and Storage

Purification of the final product, Ethyl 8-cyano-2-oxooctanoate, is best achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexane is recommended for effective separation.

β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions and upon heating.[2][11] Therefore, the purified product should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Potential Applications in Drug Development

The unique bifunctional nature of Ethyl 8-cyano-2-oxooctanoate makes it an attractive scaffold for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications.

-

Synthesis of Heterocycles: The β-keto ester functionality is a well-known precursor for the synthesis of various heterocycles like pyrazolones, which are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[12] The terminal nitrile group can also participate in cyclization reactions to form other nitrogen-containing heterocycles.

-

Quorum Sensing Inhibition: Molecules with a β-keto ester core structure have been investigated as potential inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence in many pathogenic bacteria.[8] Ethyl 8-cyano-2-oxooctanoate could serve as a starting point for the design and synthesis of novel quorum-sensing inhibitors.

-

Versatile Synthetic Intermediate: The presence of multiple reactive sites allows for selective modification of the molecule. The acidic α-protons can be alkylated to introduce further complexity, while the ketone and ester carbonyls can undergo various transformations. The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This technical guide has outlined a plausible and robust three-step synthesis for Ethyl 8-cyano-2-oxooctanoate, a promising but currently not commercially available chemical entity. The proposed route leverages well-established synthetic transformations, including Fischer esterification, nucleophilic cyanation, and the Claisen condensation. Detailed experimental protocols and expected characterization data have been provided to facilitate its synthesis and verification. The versatile chemical nature of Ethyl 8-cyano-2-oxooctanoate, combining the reactivity of a β-keto ester and a terminal nitrile, positions it as a valuable building block for the synthesis of novel heterocyclic compounds and other complex molecules with potential applications in medicinal chemistry and drug development. Further exploration of the chemistry of this molecule is warranted to unlock its full potential in these fields.

References

-

Chen, H., Zhu, B., Liang, H., Yang, H., & Wang, H. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 185, 03023. [Link]

- CN113087623A - Synthesis method of 8-bromoethyl octanoate. (2021).

-

Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

-

The Claisen Condensation. (2019). Willson Research Group, The University of Texas at Austin. [Link]

- WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters. (2008).

- CN111892514A - Method for preparing adiponitrile by direct hydrocyanation of butadiene. (2020).

-

Oxidative Synthesis of Acid Blue 7 Dye Catalyzed by CuO/Silicotungstic Acid in Water-Phase. (2021). MDPI. [Link]

-

Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2023). MDPI. [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(39), 24233-24250. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules, 28(19), 6789. [Link]

-

Mastering β-keto esters. (2021). ResearchGate. [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Organic and Medicinal Chemistry Letters, 3(1), 6. [Link]

- US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. (2011).

- US20130211125A1 - Process for making nitriles. (2013).

-

Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. (2014). ResearchGate. [Link]

-

23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]

-

Study on optimum synthesis of ethyl cyanoacetate. (2020). E3S Web of Conferences. [Link]

-

Decarboxylation. (2022). Master Organic Chemistry. [Link]

- US7038072B2 - Process for monoalkylation of C-H acidic methylene groups. (2006).

- CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. (2008).

-

Decarboxylation of malonic esters. (2024). Chemistry Stack Exchange. [Link]

-

Diethyl 2-Cyano-3-oxosuccinate. (2023). MDPI. [Link]

-

Adiponitrile. (n.d.). Wikipedia. [Link]

-

22.7: Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]

-

Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

-

Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (1988). J. Chem. Soc., Perkin Trans. 1, 1988, 2829-2834. [Link]

-

Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode. (2022). Green Chemistry, 24(13), 5146-5155. [Link]

-

Synthesis of ethyl 6-amino-5-cyano-2-methyl 4-phenyl-4H pyran-3... (2022). ResearchGate. [Link]

- US20070142662A1 - Process for the preparation of 7-amino syn 3,5-dihydroxy heptanoic acid derivatives via 6-cyano syn 3,5-dihydroxy hexanoic acid derivatives. (2007).

-

diethyl acetamidomalonate. (n.d.). Organic Syntheses. [Link]

-

The Claisen Condensation. (n.d.). [Link]

-

State-of-the-art production of adiponitrile and concept of this work. (2021). ResearchGate. [Link]

-

Malonic Ester Synthesis Reaction Mechanism. (2018). YouTube. [Link]

- CN100335456C - Method for preparing acyclic beta keto ester. (2007).

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry, 16, 1862-1867. [Link]

-

23.7 The Claisen Condensation Reaction. (2023). OpenStax. [Link]

-

Ethyl cyanoacetate. (n.d.). Wikipedia. [Link]

-

Synthesis of 7-cyano-5-oxoheptanoic acid. (n.d.). PrepChem.com. [Link]

-

Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. (2015). ResearchGate. [Link]

- CN103319358B - Preparation method of 7-amino heptanoic acid. (2015).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 8. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Novel Synthetic Strategies for Ethyl 8-cyano-2-oxooctanoate

Abstract

Ethyl 8-cyano-2-oxooctanoate is a heterobifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique architecture, incorporating an α-keto ester, an ethyl ester, and a terminal nitrile, presents a versatile platform for the synthesis of complex nitrogen-containing heterocycles, specialized amino acids, and as a linker in bioconjugation applications. Despite its potential, established and optimized synthetic routes are not widely reported in the literature, presenting both a challenge and an opportunity for synthetic innovation. This technical guide proposes two novel, robust synthetic routes, designed with considerations for efficiency, scalability, and modern synthetic practices. We provide a detailed mechanistic rationale for each pathway, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.

Introduction: The Synthetic Challenge and Strategic Importance

The molecular structure of Ethyl 8-cyano-2-oxooctanoate offers three distinct points for chemical modification. The α-keto ester moiety is a precursor to α-hydroxy and α-amino acids, and it can participate in various condensation and cyclization reactions. The terminal nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions to form heterocycles like tetrazoles. The ethyl ester provides a classic handle for saponification and further derivatization.

The primary synthetic challenge lies in the selective construction of the α-keto ester in the presence of a reactive nitrile group. Traditional methods for α-keto ester synthesis can sometimes employ harsh conditions or reagents that are incompatible with the nitrile functionality.[1] Therefore, the development of chemoselective and mild synthetic methodologies is paramount. This guide explores two distinct retrosynthetic approaches: an Alkylation-Deacylation Strategy and a Grignard-based Acylation Strategy .

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two plausible pathways originating from readily available starting materials.

Caption: Retrosynthetic analysis of Ethyl 8-cyano-2-oxooctanoate.

Proposed Route A: Alkylation and Aerobic Deacylation

This modern approach leverages the exceptional reactivity of β-keto esters, followed by a mild, copper-catalyzed oxidative cleavage to unveil the desired α-keto functionality. This strategy is particularly attractive as it avoids harsh oxidants and proceeds under operationally simple conditions.[2]

Conceptual and Mechanistic Overview

The synthesis begins with the C-alkylation of ethyl acetoacetate. The acidic α-protons of ethyl acetoacetate (pKa ≈ 11) are readily removed by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with an electrophilic alkyl halide, 6-bromohexanenitrile, to form the key intermediate, ethyl 2-acetyl-8-cyanooctanoate.[3]

The cornerstone of this route is the subsequent aerobic deacylation. This reaction, catalyzed by copper(II) salts, utilizes atmospheric oxygen as the terminal oxidant to cleave the acetyl group, yielding the final α-keto ester product.[2] This transformation represents a synthetic equivalent to using a glyoxylate anion synthon, offering a practical and efficient solution to constructing the α-keto ester moiety.[2]

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-acetyl-8-cyanooctanoate

-

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 150 mL of absolute ethanol.

-

Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

-

Cool the resulting solution to 0 °C using an ice bath.

-

Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution over 15 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C to ensure complete enolate formation.

-

Add 6-bromohexanenitrile (1.05 eq) dropwise over 20 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux (approx. 78 °C) for 12-18 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of NH₄Cl.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound.

Step 2: Synthesis of Ethyl 8-cyano-2-oxooctanoate via Aerobic Deacylation

-

In a 250 mL flask equipped with a reflux condenser open to the air, dissolve ethyl 2-acetyl-8-cyanooctanoate (1.0 eq) in dimethylformamide (DMF).

-

Add copper(II) acetate (0.1 eq) to the solution.

-

Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours. The open condenser allows for continuous exposure to atmospheric oxygen.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.

-

Separate the layers and extract the aqueous phase with additional diethyl ether (2 x 75 mL).

-

Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF and copper salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting oil by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure Ethyl 8-cyano-2-oxooctanoate.

Workflow and Data Summary

Caption: Workflow for the Alkylation-Deacylation synthesis route.

| Step | Reaction | Key Reagents | Typical Yield | Ref. |

| 1 | Alkylation | NaOEt, 6-Bromohexanenitrile | 70-85% | [3] |

| 2 | Aerobic Deacylation | Cu(OAc)₂, Air (O₂) | 75-90% | [2] |

Proposed Route B: Grignard-based Acylation Strategy

This classical organometallic approach involves the acylation of a custom-prepared Grignard reagent with diethyl oxalate. This method is powerful for C-C bond formation, and its success hinges on the careful management of the Grignard reagent's reactivity in the presence of the nitrile. This strategy is analogous to established preparations of similar α-keto esters.[4][5]

Conceptual and Mechanistic Overview

The synthesis requires the initial preparation of a Grignard reagent from 7-bromoheptanenitrile. This step is critical, as Grignard reagents can potentially react with the nitrile group. The causality behind the experimental design is to favor the formation of the organometallic species over intermolecular side reactions. This is achieved by using highly anhydrous solvents (e.g., THF), an excess of magnesium turnings, and maintaining a low temperature during the subsequent acylation step.

The formed Grignard reagent, 7-cyanoheptylmagnesium bromide, acts as a potent nucleophile. It selectively attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate is stable at low temperatures. An acidic workup protonates the intermediate, which then collapses to form the α-keto ester product.

Detailed Experimental Protocol

Step 1: Preparation of 7-Cyanoheptylmagnesium Bromide (Grignard Reagent)

-

Assemble a three-neck flask, fitted with a dropping funnel, reflux condenser, and mechanical stirrer. Flame-dry all glassware and maintain under an inert atmosphere (N₂ or Ar).

-

Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, prepare a solution of 7-bromoheptanenitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remainder of the 7-bromoheptanenitrile solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir at reflux for an additional 1-2 hours until most of the magnesium is consumed.

-

Cool the gray-black solution to room temperature. The Grignard reagent is now ready for the next step.

Step 2: Acylation with Diethyl Oxalate

-

In a separate, flame-dried, four-neck flask under an inert atmosphere, prepare a solution of diethyl oxalate (1.1 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Transfer the prepared Grignard reagent solution from Step 1 into the dropping funnel via cannula and add it dropwise to the cold diethyl oxalate solution over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours.

-

Quench the reaction by slowly adding a pre-cooled (0 °C) saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Ethyl 8-cyano-2-oxooctanoate.

Workflow and Data Summary

Caption: Workflow for the Grignard-based Acylation synthesis route.

| Step | Reaction | Key Reagents | Typical Yield | Ref. |

| 1 & 2 | Grignard Acylation | Mg, Diethyl Oxalate | 60-75% | [4],[5] |

Comparative Analysis and Conclusion

Both proposed routes offer viable pathways to Ethyl 8-cyano-2-oxooctanoate. The choice between them depends on laboratory capabilities, desired scale, and philosophical approach to synthesis.

| Feature | Route A: Alkylation-Deacylation | Route B: Grignard Acylation |

| Green Chemistry | High; uses air as the oxidant, catalytic copper. | Moderate; requires stoichiometric magnesium and anhydrous solvents. |

| Scalability | Excellent; reactions are generally robust and not overly sensitive. | Good; requires strict anhydrous conditions and temperature control, which can be challenging on a large scale. |

| Reagent Sensitivity | Low; tolerant of moisture in the second step. | High; requires rigorously dried glassware and solvents. |

| Projected Overall Yield | High (potentially 50-75%). | Moderate (potentially 60-75% in a single pot). |

| Key Advantage | Operationally simple, mild, and utilizes modern catalytic methods. | A classic, powerful C-C bond formation strategy. |

| Potential Challenge | Incomplete deacylation in the second step. | Grignard reagent reacting with the nitrile functionality. |

References

-

MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The Acylation of β-Keto Ester Dianions. Retrieved from [Link]

- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.

-

Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of ketones by cyclization of cyano and acetylenic radicals: use of .delta.-hydroxy nitriles and .delta.- or .epsilon.. Retrieved from [Link]

-

International Journal of Applied Research. (2018). New approach of the synthesis of β-ketoesters. Retrieved from [Link]

-

NIH Public Access. (2011). Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon. Retrieved from [Link]

-

ResearchGate. (2015). The Direct Electrophilic Cyanation of β-Keto Esters and Amides with Cyano Benziodoxole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

R Discovery. (2015). The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole. Retrieved from [Link]

-

Wiley Online Library. (1954). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

- Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester.

-

ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d.... Retrieved from [Link]

-

E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Fast and Green Synthesis of 3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines. Retrieved from [Link]

-

OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]

- Google Patents. (n.d.). CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate.

Sources

- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]

- 2. Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aklectures.com [aklectures.com]

- 4. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]

- 5. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Characterization of Ethyl 8-cyano-2-oxooctanoate: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of Ethyl 8-cyano-2-oxooctanoate. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and quality control. This document moves beyond a simple data repository to offer a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each prediction is rationalized based on fundamental spectroscopic principles and comparative data from structurally related compounds. Furthermore, this guide presents standardized protocols for data acquisition, ensuring that researchers can confidently generate and interpret their own experimental data.

Introduction: The Structural Context of Ethyl 8-cyano-2-oxooctanoate

Ethyl 8-cyano-2-oxooctanoate is a bifunctional molecule featuring a keto-ester moiety at one end of a six-carbon aliphatic chain and a nitrile group at the other. This unique arrangement of functional groups makes it a valuable synthetic intermediate. The accurate characterization of this molecule is the foundation of its reliable use in further chemical transformations. This guide provides the expected spectroscopic data to facilitate its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below, we predict the ¹H and ¹³C NMR spectra of Ethyl 8-cyano-2-oxooctanoate.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show six distinct signals, corresponding to the six unique proton environments in the molecule. The chemical shifts are predicted based on the electron-withdrawing effects of the adjacent functional groups.

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Justification |

| H-a | 1.35 | triplet | 3H | Ethyl ester methyl group, split by the adjacent methylene group (H-b). |

| H-b | 4.30 | quartet | 2H | Ethyl ester methylene group, deshielded by the adjacent oxygen and split by the methyl group (H-a). |

| H-c | 2.85 | triplet | 2H | Methylene group adjacent to the ketone, deshielded by the carbonyl. |

| H-d | 1.70 | quintet | 2H | Methylene group in the alkyl chain. |

| H-e | 1.50 | quintet | 2H | Methylene group in the alkyl chain. |

| H-f | 2.40 | triplet | 2H | Methylene group adjacent to the nitrile group, deshielded by the cyano group. |

Diagram of Predicted ¹H NMR Assignments:

Caption: Molecular structure with proton assignments.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

| Assignment | Predicted Chemical Shift (ppm) | Justification |

| C-1 | 14.1 | Ethyl ester methyl carbon. |

| C-2 | 62.5 | Ethyl ester methylene carbon, deshielded by oxygen. |

| C-3 | 195.0 | Ketone carbonyl carbon, highly deshielded. |

| C-4 | 38.0 | Methylene carbon adjacent to the ketone. |

| C-5 | 23.0 | Methylene carbon in the alkyl chain. |

| C-6 | 27.5 | Methylene carbon in the alkyl chain. |

| C-7 | 16.5 | Methylene carbon adjacent to the nitrile. |

| C-8 | 119.0 | Nitrile carbon. |

| C-9 | 164.0 | Ester carbonyl carbon. |

Diagram of Predicted ¹³C NMR Assignments:

Caption: Molecular structure with carbon assignments.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 8-cyano-2-oxooctanoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a 30° pulse angle to ensure quantitative analysis is not required.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (≥1024) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 8-cyano-2-oxooctanoate is expected to show characteristic absorption bands for the nitrile, ketone, and ester groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 2250-2240 | Nitrile (C≡N) | Stretch | Medium, Sharp |

| 1745-1735 | Ester Carbonyl (C=O) | Stretch | Strong |

| 1720-1710 | Ketone Carbonyl (C=O) | Stretch | Strong |

| 1250-1150 | Ester (C-O) | Stretch | Strong |

| 2950-2850 | Alkyl (C-H) | Stretch | Medium to Strong |

The presence of two distinct carbonyl peaks would be a key diagnostic feature in the IR spectrum, differentiating the keto and ester environments.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As Ethyl 8-cyano-2-oxooctanoate is expected to be a liquid or a low-melting solid, the spectrum can be acquired as a thin film. Place a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of Ethyl 8-cyano-2-oxooctanoate is C₁₀H₁₅NO₃. The expected molecular weight is approximately 197.11 g/mol . Therefore, the molecular ion peak (M⁺) is expected at an m/z of 197.

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): A significant fragment at m/z 152, corresponding to [M - 45]⁺.

-

Loss of the ethyl group (-CH₂CH₃): A fragment at m/z 168, corresponding to [M - 29]⁺.

-

McLafferty Rearrangement: Possible if the alkyl chain is long enough to allow for a six-membered ring transition state.

-

Cleavage alpha to the carbonyls and nitrile group: This will lead to a series of smaller fragments characteristic of the alkyl chain.

-

Diagram of Key Mass Spectrometry Fragmentations:

Caption: Predicted major fragmentation pathways.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Electron ionization (EI) is a common method for GC-MS and will likely produce a rich fragmentation pattern. For LC-MS, electrospray ionization (ESI) would be suitable, likely showing the protonated molecule [M+H]⁺ at m/z 198.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Conclusion

This guide provides a robust predictive framework for the spectroscopic characterization of Ethyl 8-cyano-2-oxooctanoate. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately identify this compound in their synthetic work. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The combination of predictive analysis and methodological guidance serves as a valuable resource for scientists and professionals in the field of chemical synthesis and drug development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook: [Link]

-

Spectral Database for Organic Compounds (SDBS): [Link]

An In-Depth Technical Guide to Ethyl 8-cyano-2-oxooctanoate: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Compound

Ethyl 8-cyano-2-oxooctanoate is a specialized organic molecule that, at present, does not have extensive documentation in publicly accessible chemical literature or databases. This guide, therefore, serves as a forward-looking technical resource, providing a scientifically grounded prediction of its physical and chemical properties, potential synthetic routes, and expected spectroscopic signatures. The insights herein are synthesized from the fundamental principles of organic chemistry and by drawing parallels with structurally analogous compounds. This document is intended to empower researchers and drug development professionals with a robust theoretical framework to inform their work with this and similar novel chemical entities.

Molecular Architecture and Inherent Chemical Functionality

Ethyl 8-cyano-2-oxooctanoate is a polyfunctional molecule, integrating three key reactive centers: an ethyl ester, an α-keto group, and a terminal nitrile. This unique combination of functionalities suggests a versatile role as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems and targeted therapeutic agents.

Predicted Molecular Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₁H₁₇NO₃ | Based on structural drawing |

| Molecular Weight | 211.26 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid | Typical for aliphatic keto-esters |

| Boiling Point | > 250 °C (with decomposition) | Extrapolated from similar long-chain esters and ketones |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate, dichloromethane). Sparingly soluble in water. | Based on the presence of a polar ester and nitrile, and a nonpolar alkyl chain |

| CAS Number | Not assigned or not publicly available | Extensive database searches yielded no specific CAS number. |

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of Ethyl 8-cyano-2-oxooctanoate would rely on a combination of spectroscopic techniques. The following are the predicted key spectral features.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to be complex due to the number of methylene groups. Key predicted chemical shifts (in ppm, relative to TMS) are:

-

~4.2 ppm (quartet, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

~1.3 ppm (triplet, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

-

~2.8 ppm (triplet, 2H): Methylene protons adjacent to the ketone (C3-H₂).

-

~2.3 ppm (triplet, 2H): Methylene protons adjacent to the nitrile group (C7-H₂).

-

~1.2-1.8 ppm (multiplet, 8H): Methylene protons of the octanoate backbone (C4-H₂, C5-H₂, C6-H₂).

¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum will provide a definitive count of the unique carbon environments. Predicted chemical shifts (in ppm) include:

-

~195-200 ppm: Ketone carbonyl carbon (C2).

-

~160-165 ppm: Ester carbonyl carbon (C1).

-

~118-122 ppm: Nitrile carbon (C8).

-

~62 ppm: Methylene carbon of the ethyl ester (-OCH₂).

-

~14 ppm: Methyl carbon of the ethyl ester (-OCH₃).

-

~20-40 ppm: Methylene carbons of the octanoate chain.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups. Expected characteristic absorption bands (in cm⁻¹) are:

-

~2240-2260 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile.[1]

-

~1740-1760 cm⁻¹ (strong, sharp): C=O stretch of the α-keto ester.

-

~1710-1730 cm⁻¹ (strong, sharp): C=O stretch of the ketone.

-

~2850-3000 cm⁻¹ (medium): C-H stretching of the alkyl chain.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 211. Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and cleavage at the α-keto position.

Chemical Properties and Reactivity

The reactivity of Ethyl 8-cyano-2-oxooctanoate is dictated by its trifunctional nature, allowing for a range of selective transformations.

The α-Keto Ester Moiety

The α-keto ester is a highly versatile functional group. The ketone can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents).[2] The adjacent ester group can be hydrolyzed under acidic or basic conditions, though the ketone may be susceptible to reaction under these conditions.

The Terminal Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[2]

The Methylene Chain

The methylene groups in the octanoate chain are generally unreactive, providing a flexible spacer between the functional ends of the molecule.

Potential Synthetic Pathways

The synthesis of Ethyl 8-cyano-2-oxooctanoate would likely involve a multi-step sequence. A plausible retrosynthetic analysis is outlined below.

Caption: A potential retrosynthetic approach to Ethyl 8-cyano-2-oxooctanoate.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of Ethyl 8-bromooctanoate

This can be achieved via Fischer esterification of 8-bromooctanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.[3]

Step 2: Nucleophilic Substitution to Introduce the Cyano Group

Ethyl 8-bromooctanoate can be reacted with sodium or potassium cyanide in a polar aprotic solvent (e.g., DMSO or DMF) to yield ethyl 8-cyanooctanoate.

Step 3: Claisen Condensation to Form the α-Keto Ester

The final step would involve a Claisen condensation between ethyl 8-cyanooctanoate and diethyl oxalate using a strong base such as sodium ethoxide. This reaction would form the desired Ethyl 8-cyano-2-oxooctanoate.[4]

Safety and Handling

While specific toxicity data for Ethyl 8-cyano-2-oxooctanoate is unavailable, a precautionary approach based on its functional groups is essential.

-

Nitrile Toxicity: Organic nitriles can be toxic and may release hydrogen cyanide upon hydrolysis.[1] Handle in a well-ventilated fume hood.

-

Irritant Properties: Keto-esters can be irritating to the eyes, skin, and respiratory system.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

First Aid Measures

-

In case of skin contact: Wash with plenty of soap and water.[5]

-

In case of eye contact: Rinse cautiously with water for several minutes.[7]

-

If inhaled: Move person into fresh air.[5]

-

If swallowed: Seek immediate medical attention.

Applications in Research and Drug Development

The unique structure of Ethyl 8-cyano-2-oxooctanoate makes it a promising intermediate for the synthesis of various bioactive molecules.

-

Heterocycle Synthesis: The reactive keto and nitrile functionalities can be utilized in cyclization reactions to form a variety of nitrogen- and oxygen-containing heterocycles, which are common scaffolds in pharmaceuticals.

-

Lead Optimization: The long alkyl chain can be modified to tune the lipophilicity and pharmacokinetic properties of a drug candidate.

-

Bioconjugation: The terminal nitrile could potentially be used as a handle for bioconjugation after suitable modification.

Conclusion

Ethyl 8-cyano-2-oxooctanoate represents a molecule of significant synthetic potential, particularly for applications in medicinal chemistry and materials science. While direct experimental data is currently limited, this guide provides a comprehensive theoretical framework for its properties, synthesis, and analysis. It is our hope that this document will serve as a valuable resource for researchers embarking on the exploration of this and other novel chemical entities, accelerating the pace of discovery and innovation.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Khan Academy. (2024, April 9). Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. Retrieved from [Link]

-

American Chemical Society. (n.d.). New reaction of .alpha.-nitro esters, ketones, and nitriles and .alpha.,.alpha.-dinitro compounds. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanate ester. Retrieved from [Link]

-

Digital Commons @ Michigan Tech. (2025, June 6). Nanoscale Structure-Property Relationships of Cyanate Ester as a Function of Extent of Cure. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Cyanate ester – Knowledge and References. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyanate Ester Resins. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Ethyl Cyanoacetate, 98+% MSDS# 84598 Section 1 - Chemical Product and Company Identification. Retrieved from [Link]

-

Polymer Innovation Blog. (2023, May 15). Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters. Retrieved from [Link]

-

ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. NIST WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

- Vollhardt, K. P. C., & Schore, N. E. (n.d.). Organic Chemistry.

-

National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. Retrieved from [Link]

-

MDPI. (n.d.). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 2-cyano-2-oxoacetate. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 8-cyclohexyl-8-oxooctanoate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Fast and Green Synthesis of 3-Cyano-8-Methyl-2-Oxo-4-Substituted 1,2,5,6,7,8-Hexahydroquinolines. Retrieved from [Link]

-

OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 8-cyano-2-oxooctanoate

Introduction

Ethyl 8-cyano-2-oxooctanoate is a bifunctional organic molecule featuring a terminal nitrile group and an α-ketoester moiety. This unique combination of reactive sites makes it a highly valuable, albeit specialized, intermediate in synthetic chemistry. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions, while the α-ketoester is a precursor to various heterocycles, amino acids, and other complex functionalities. Its structure is particularly relevant for constructing long-chain, modified amino acids or as a scaffold in the development of novel pharmaceutical agents and advanced materials.

This technical guide provides a comprehensive analysis of two distinct and plausible synthetic strategies for obtaining Ethyl 8-cyano-2-oxooctanoate. As this is not a commercially cataloged compound, its synthesis relies on the strategic application of fundamental organic reactions. We will explore the causality behind the selection of starting materials and reaction pathways, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Core Strategies

A retrosynthetic analysis of the target molecule, Ethyl 8-cyano-2-oxooctanoate, reveals several potential disconnections. The most chemically logical approaches involve either forming the C2-C3 bond late in the synthesis via a condensation reaction or constructing the carbon backbone through an alkylation event.

-

Strategy A (Condensation): This approach involves a disconnection between the C2 and C3 carbons. This is characteristic of a Claisen-type condensation, where a C6-cyano ester enolate attacks an acylating agent like diethyl oxalate to form the α-ketoester functionality. This is a convergent approach.

-

Strategy B (Alkylation): This strategy involves a disconnection further down the chain, for instance, at the C3-C4 bond. This implies starting with a smaller α-ketoester and attaching the remainder of the cyano-functionalized alkyl chain via an alkylation reaction.

These two divergent pathways offer different advantages regarding starting material availability, reaction control, and scalability.

Caption: High-level retrosynthetic analysis of Ethyl 8-cyano-2-oxooctanoate.

Strategy 1: Convergent Synthesis via Crossed Claisen Condensation

This is arguably the most direct and classical approach. The core of this strategy is the base-catalyzed Crossed Claisen condensation between the enolate of a C7-cyano ester and diethyl oxalate.[1][2] The mechanism involves the formation of a nucleophilic enolate from the ester, which then attacks one of the electrophilic carbonyls of diethyl oxalate, followed by the elimination of an ethoxide leaving group.[3]

Primary Starting Materials & Precursor Synthesis

The success of this route hinges on the availability of two key reagents:

-

Diethyl Oxalate: A common, commercially available C2 building block that serves as the electrophilic partner, providing the C1-C2 α-ketoester unit.

Experimental Protocol: Synthesis of Precursor (Ethyl 7-cyanoheptanoate)

This two-step sequence first protects the carboxylic acid as an ethyl ester, preventing it from interfering with the subsequent nucleophilic substitution.

Step 1a: Fischer Esterification of 8-Bromooctanoic Acid

-

Rationale: Using a catalytic amount of strong acid with an excess of ethanol drives the equilibrium towards the formation of the ethyl ester, Ethyl 8-bromooctanoate.[4]

-

Procedure:

-

To a solution of 8-bromooctanoic acid (1.0 eq) in absolute ethanol (5-10 eq), slowly add concentrated sulfuric acid (0.05 eq) at room temperature.

-

Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

After cooling, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether or ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 8-bromooctanoate. Purification can be achieved by vacuum distillation.

-

Step 1b: Nucleophilic Substitution with Cyanide

-

Rationale: The bromide is an excellent leaving group, readily displaced by the cyanide nucleophile to form the terminal nitrile.

-

Procedure:

-

Dissolve Ethyl 8-bromooctanoate (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.2 eq) to the solution.

-

Heat the mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC or Gas Chromatography (GC).

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

-

Wash the combined organic layers thoroughly with water and brine to remove residual cyanide salts and solvent.

-

Dry the organic phase over anhydrous magnesium sulfate and concentrate in vacuo to yield Ethyl 7-cyanoheptanoate.

-

Experimental Protocol: Main Synthesis via Claisen Condensation

-

Rationale: A strong alkoxide base, matching the ester (sodium ethoxide), is used to generate the ester enolate in situ without causing transesterification.[2]

-

Procedure:

-

Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to 0 °C.

-

Add a solution of Ethyl 7-cyanoheptanoate (1.0 eq) in anhydrous diethyl ether or THF dropwise to the cooled ethoxide solution. Stir for 30 minutes.

-

Add a solution of diethyl oxalate (1.1 eq) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~3-4.

-

Extract the aqueous layer with diethyl ether (3x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, Ethyl 8-cyano-2-oxooctanoate, should be purified by column chromatography on silica gel.

-

Quantitative Data for Strategy 1

| Compound | Role | Mol. Weight ( g/mol ) | CAS Number | Boiling Point (°C) |

| 8-Bromooctanoic Acid | Precursor | 225.10 | 17696-11-6 | 165-168 (at 10 mmHg) |

| Ethanol | Reagent / Solvent | 46.07 | 64-17-5 | 78.37 |

| Sulfuric Acid | Catalyst | 98.08 | 7664-93-9 | 337 |

| Sodium Cyanide | Reagent | 49.01 | 143-33-9 | 1496 |

| Ethyl 7-cyanoheptanoate | Starting Material | 183.25 | 2999-63-5 | 135-137 (at 10 mmHg) |

| Diethyl Oxalate | Starting Material | 146.14 | 95-92-1 | 185.4 |

| Sodium Ethoxide | Base | 68.05 | 141-52-6 | Decomposes |

| Ethyl 8-cyano-2-oxooctanoate | Target Product | 225.26 | N/A | Estimated > 300 |

Workflow Visualization for Strategy 1

Caption: Workflow for the synthesis of the target molecule via Claisen condensation.

Strategy 2: Linear Synthesis via α-Ketoester Alkylation

This strategy builds the molecule in a more linear fashion. It begins with a smaller, pre-formed α-ketoester and uses its enolate as a nucleophile to attack an alkyl halide bearing the terminal nitrile. This method offers excellent control over the placement of the keto group but requires the use of a strong, non-nucleophilic base to avoid side reactions.

Primary Starting Materials & Precursor Synthesis

-

Ethyl 2-oxobutanoate (Ethyl α-ketobutyrate): This C4 α-ketoester serves as the core electrophile. It is commercially available and provides the C1-C4 segment of the final product.

-

4-Bromobutyronitrile: This bifunctional molecule is the alkylating agent, providing the C5-C8 segment including the terminal cyano group. It can be synthesized from γ-butyrolactone or other suitable precursors if not commercially sourced.

Experimental Protocol: Main Synthesis via Enolate Alkylation

-

Rationale: The α-protons on C3 of ethyl 2-oxobutanoate are acidic and can be removed to form an enolate. A strong, sterically hindered base like Lithium diisopropylamide (LDA) is essential. It rapidly and irreversibly forms the kinetic enolate at low temperatures, preventing self-condensation of the ketoester or attack at the ester carbonyl.

-

Procedure:

-

In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of LDA (1.05 eq) in anhydrous THF. This is typically done by adding n-butyllithium to diisopropylamine at -78 °C.

-

Cool the LDA solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of ethyl 2-oxobutanoate (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of 4-bromobutyronitrile (1.0 eq) in anhydrous THF dropwise to the enolate solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate Ethyl 8-cyano-2-oxooctanoate.

-

Quantitative Data for Strategy 2

| Compound | Role | Mol. Weight ( g/mol ) | CAS Number | Boiling Point (°C) |

| Diisopropylamine | Reagent | 101.19 | 108-18-9 | 84 |

| n-Butyllithium | Base | 64.06 | 109-72-8 | Decomposes |

| Ethyl 2-oxobutanoate | Starting Material | 130.14 | 617-33-4 | 162-164 |

| 4-Bromobutyronitrile | Starting Material | 148.00 | 4449-93-2 | 208-210 |

| Ethyl 8-cyano-2-oxooctanoate | Target Product | 225.26 | N/A | Estimated > 300 |

Workflow Visualization for Strategy 2

Caption: Workflow for the synthesis of the target molecule via enolate alkylation.

Comparative Analysis of Synthetic Strategies

| Feature | Strategy 1: Claisen Condensation | Strategy 2: Alkylation |

| Overall Approach | Convergent | Linear |

| Key Transformation | C-C bond formation via nucleophilic acyl substitution. | C-C bond formation via nucleophilic aliphatic substitution (Sₙ2). |

| Precursor Complexity | Requires multi-step synthesis of Ethyl 7-cyanoheptanoate. | Starting materials are simpler and more likely to be available. |

| Reagent Handling | Uses moisture-sensitive but standard reagents (NaOEt, NaCN). | Requires handling of pyrophoric n-BuLi and cryogenic conditions. |

| Scalability | Generally easier to scale; avoids cryogenic temperatures. | Scalability can be challenging due to heat transfer at -78 °C. |

| Atom Economy | Good, with ethanol being the main byproduct. | Good, with LiBr being the main byproduct. |

| Key Advantages | Robust, classical reaction. Avoids pyrophoric reagents. | High regioselectivity. Starts with a more accessible ketoester. |

| Key Disadvantages | Relies on a non-commercial precursor that must be synthesized. | Requires stringent anhydrous conditions and specialized equipment. |

Conclusion

The synthesis of Ethyl 8-cyano-2-oxooctanoate is a task achievable through multiple, well-established synthetic routes. The Claisen Condensation strategy offers a robust and scalable method, provided the necessary C7-cyano ester precursor is first synthesized. This pathway is ideal for process chemistry and larger-scale preparations. Conversely, the Alkylation strategy provides a more direct route from simpler starting materials but demands more rigorous experimental conditions, including the use of pyrophoric bases and cryogenic temperatures, making it well-suited for smaller-scale laboratory and discovery chemistry. The choice between these strategies will ultimately depend on the specific resources, scale, and expertise available to the research team. Both pathways underscore the versatility of fundamental organic reactions in constructing complex, functionalized molecules for advanced applications.

References

-

Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.

- Google Patents. (n.d.). EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester.

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Wikipedia. (2023). Ethyl cyanoacetate. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]

-

Professor Dave Explains. (2018, October 9). Claisen Condensation and Dieckmann Condensation [Video]. YouTube. Retrieved from [Link]

-

E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

-

Kevan Science. (2017, December 28). Dieckmann Condensation Reactions and Mechanism (Making ß-Ketoesters) [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry with Victor. (2024, April 19). Lec8 - Crossed Claisen Condensations and the Dieckmann Reaction [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 8-cyano-2-oxooctanoate: Synthesis, Characterization, and Applications in Drug Discovery

Foreword

For the modern researcher in drug development, the exploration of novel molecular scaffolds is paramount to unlocking new therapeutic modalities. Bifunctional molecules, in particular, offer a rich playground for chemical innovation, providing multiple points for diversification and conjugation. This guide focuses on one such molecule of interest: Ethyl 8-cyano-2-oxooctanoate. While this specific compound is not extensively documented in current literature, its structure embodies a compelling combination of a reactive α-keto ester and a terminal cyano group. This duality makes it a potentially valuable building block for the synthesis of complex heterocyclic systems and targeted therapeutic agents.

This document provides a comprehensive overview of Ethyl 8-cyano-2-oxooctanoate, from its fundamental molecular properties to proposed synthetic routes, purification strategies, and potential applications in medicinal chemistry. The methodologies described herein are grounded in established chemical principles and draw from proven protocols for analogous structures, offering a robust framework for its synthesis and utilization in the laboratory.

Molecular Structure and Physicochemical Properties

Ethyl 8-cyano-2-oxooctanoate is an organic compound featuring an eight-carbon chain with an ethyl ester at one end and a nitrile (cyano) group at the other. A ketone functional group is present at the second carbon position (the α-carbon relative to the ester).

Molecular Structure:

Table 1: Predicted Physicochemical Properties of Ethyl 8-cyano-2-oxooctanoate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₃ | - |

| Molecular Weight | 211.26 g/mol | - |

| CAS Number | Not assigned | - |

| IUPAC Name | Ethyl 8-cyano-2-oxooctanoate | - |

| Boiling Point | Estimated > 300 °C | - |

| LogP | Estimated 1.5 - 2.5 | - |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | - |

Proposed Synthetic Pathways

The synthesis of Ethyl 8-cyano-2-oxooctanoate can be approached through several strategic disconnections. A plausible and efficient route involves the acylation of a suitable organometallic reagent with an α-keto ester precursor. The following protocol outlines a robust, multi-step synthesis starting from commercially available materials.

Overall Synthetic Scheme

The proposed synthesis is a two-step process starting from 6-bromohexanenitrile and ethyl oxalate. The first step involves the formation of a Grignard reagent, which then undergoes acylation.

Literature review on the synthesis of long-chain cyano-ketoesters

An In-Depth Technical Guide to the Synthesis of Long-Chain Cyano-Ketoesters for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Value of Long-Chain Cyano-Ketoesters

Long-chain keto-esters are pivotal intermediates in modern organic synthesis, valued for their dual reactivity and their ability to build complex molecular scaffolds.[1] The incorporation of a nitrile (cyano) group into these structures introduces a versatile functional handle, exponentially increasing their synthetic utility. The resulting long-chain cyano-ketoesters are not merely bifunctional molecules; they are strategic synthons for constructing bioactive natural products, advanced pharmaceutical agents, and specialized polymers. The long aliphatic chain imparts lipophilicity, a critical attribute for drug delivery and membrane interaction, while the cyano and keto-ester functionalities provide a rich playground for carbon-carbon and carbon-heteroatom bond formation.

This guide offers a comprehensive exploration of the core synthetic strategies for accessing these valuable molecules. It moves beyond a simple recitation of protocols to dissect the underlying mechanistic principles, empowering researchers to make informed decisions, troubleshoot challenges, and innovate upon established methodologies.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of cyano-ketoesters can be broadly categorized by the relative positions of the functional groups. The most common and synthetically useful motifs are α-cyano-β-ketoesters and γ-cyano-γ-ketoesters, each requiring distinct strategic approaches.

Synthesis of α-Cyano-β-Ketoesters: A Convergent Approach

The α-cyano-β-ketoester moiety is a classic example of an activated methylene compound, where the α-proton is highly acidic due to the electron-withdrawing effects of the adjacent cyano, keto, and ester groups. This acidity is the cornerstone of its synthesis and subsequent reactivity.

Primary Synthetic Route: Acylation of Cyanoacetates

The most direct and widely employed method involves the acylation of an α-cyanoacetate ester. This is conceptually a variation of the Claisen condensation. The reaction proceeds by generating a stabilized carbanion from the cyanoacetate ester, which then acts as a nucleophile, attacking an acylating agent.

Causality in Experimental Design:

-

Choice of Base: The pKa of the α-proton in a typical cyanoacetate ester is around 11. Therefore, a sufficiently strong, non-nucleophilic base is required for efficient deprotonation without competing side reactions like ester saponification. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices. The use of a strong base ensures that the equilibrium lies far towards the formation of the enolate, driving the reaction forward.

-

Acylating Agent: Acyl chlorides or anhydrides are effective electrophiles. The choice often depends on the complexity of the 'R' group being introduced. For long-chain syntheses, acyl chlorides derived from long-chain carboxylic acids are typically used.

-

Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive carbanion and hydrolysis of the acylating agent.

Below is a generalized workflow for this synthetic approach.

Caption: General Workflow for Acylation of Cyanoacetates.

Synthesis of γ-Cyano Ketones and Esters: Conjugate Addition Strategies

When the cyano group is further down the chain, conjugate addition (Michael addition) to α,β-unsaturated systems becomes the dominant synthetic strategy.[2] This approach is powerful for creating γ-cyano carbonyl compounds.

Mechanism: 1,4-Conjugate Addition

The reaction involves the addition of a cyanide nucleophile to the β-carbon of an α,β-unsaturated ketone or ester. The choice of cyanide source is critical for safety and reactivity.

Causality in Experimental Design:

-

Cyanide Source: While hydrogen cyanide (HCN) is the most reactive, its extreme toxicity makes it impractical for most labs.[3] Safer alternatives are preferred:

-

Alkali Metal Cyanides (NaCN, KCN): These are common but require careful handling. The reaction is often catalyzed by a weak acid to generate a low concentration of HCN in situ.

-

Trimethylsilyl Cyanide (TMSCN): A much safer and highly effective reagent.[2] It can be used under Lewis acidic or basic conditions. Lewis acids like ZnI₂ or Sc(OTf)₃ can activate the enone, while cyanide salts can catalyze the reaction.[2][4]

-

Acetone Cyanohydrin: Often used as a safer in situ source of HCN, especially in base-catalyzed reactions.[5]

-

-